4-Methylpyridine-3-Boronic Acid

Descripción general

Descripción

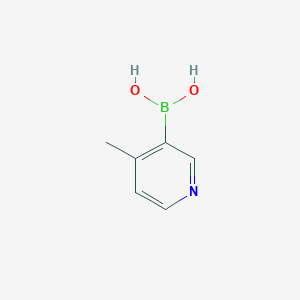

4-Methylpyridine-3-Boronic Acid is an organoboron compound with the molecular formula C6H8BNO2. It is a derivative of pyridine, where a boronic acid group is attached to the third position and a methyl group is attached to the fourth position of the pyridine ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyridine-3-Boronic Acid can be achieved through several methods:

Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom on a pyridine derivative with a metal, followed by borylation to introduce the boronic acid group.

Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM): This approach uses a metal-hydrogen exchange reaction, followed by borylation.

Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.

Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.

[4+2] Cycloadditions: This approach involves cycloaddition reactions to form the desired boronic acid derivative.

Industrial Production Methods: Industrial production of this compound typically involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methylpyridine-3-Boronic Acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides in the presence of a palladium catalyst.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Substitution Reactions: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Halides and Other Electrophiles: Used in substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives and complex organic molecules used in pharmaceuticals and materials science .

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Methylpyridine-3-Boronic Acid is primarily utilized in organic synthesis, particularly in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst, enabling the creation of complex organic molecules.

Key Reactions

- Suzuki-Miyaura Coupling : Forms carbon-carbon bonds.

- Oxidation and Reduction : Undergoes oxidation and reduction reactions.

- Substitution Reactions : Participates in substitution reactions where the boronic acid group is replaced by other functional groups.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications due to its biological activity, particularly as an enzyme inhibitor.

- Protease Inhibition : It inhibits proteases involved in cancer progression, making it a candidate for cancer therapy.

- Antibacterial Activity : Exhibits potential against bacterial infections by inhibiting β-lactamases, which confer antibiotic resistance.

Case Studies

Recent studies have demonstrated that boronic acids, including this compound, can induce apoptosis in cancer cells, highlighting their anticancer properties . Furthermore, research indicates that these compounds can be effective against resistant bacterial strains .

Advanced Materials

In addition to its applications in organic synthesis and medicinal chemistry, this compound is used in the production of advanced materials and polymers. Its unique electronic and steric properties enhance its reactivity and selectivity in various chemical reactions.

Industrial Applications

- Used as a building block for synthesizing new materials.

- Contributes to the development of polymeric systems with enhanced properties.

Mecanismo De Acción

The mechanism of action of 4-Methylpyridine-3-Boronic Acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the unique electronic properties of the boronic acid group, which allows for efficient transmetalation and coupling .

Comparación Con Compuestos Similares

4-Pyridinylboronic Acid: Similar structure but lacks the methyl group at the fourth position.

5-Methylpyridine-3-Boronic Acid: Similar structure but the methyl group is at the fifth position.

6-Bromo-3-Pyridinylboronic Acid: Contains a bromine atom instead of a methyl group.

Uniqueness: 4-Methylpyridine-3-Boronic Acid is unique due to the presence of both a methyl group and a boronic acid group on the pyridine ring, which provides distinct electronic and steric properties that enhance its reactivity and selectivity in various chemical reactions .

Actividad Biológica

4-Methylpyridine-3-boronic acid is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an enzyme inhibitor. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, providing a comprehensive overview of the current research findings.

This compound, with the chemical formula , features a pyridine ring substituted with a methyl group and a boronic acid functional group. The presence of the boron atom allows for unique interactions with biological macromolecules, particularly enzymes.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes . Boronic acids are known to form reversible covalent bonds with serine residues in the active sites of proteases and other enzymes. This inhibition can disrupt critical biochemical pathways, leading to various therapeutic effects:

- Protease Inhibition : Boronic acids have been shown to inhibit proteases involved in cancer progression, making them potential candidates in cancer therapy.

- Antibacterial Activity : Some studies indicate that boronic acids can act against bacterial infections by inhibiting β-lactamases, which are enzymes that confer antibiotic resistance.

Anticancer Properties

Recent research has highlighted the anticancer potential of boronic acids, including this compound. Studies suggest that these compounds can induce apoptosis in cancer cells by inhibiting proteasome activity. For instance:

- Cell Cycle Arrest : In vitro studies indicate that certain boronic acids can halt the cell cycle at the G2/M phase, leading to reduced proliferation of cancer cells .

- Combination Therapies : Boronic acids are being explored in combination with existing chemotherapeutics to enhance efficacy and overcome drug resistance .

Antibacterial and Antifungal Activity

Boronic acids have demonstrated effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics:

- β-lactamase Inhibition : Compounds like this compound can inhibit β-lactamases, thereby restoring the efficacy of β-lactam antibiotics .

- Fungal Inhibition : Some derivatives have shown antifungal properties by targeting fungal proteases .

Case Studies and Clinical Applications

| Study | Purpose | Phase | Status |

|---|---|---|---|

| Combination therapy with bortezomib for multiple myeloma | To evaluate the efficacy of bortezomib combined with boronic acids | Phase 1/2 | Completed |

| Antibacterial activity against resistant strains | Assessing the effectiveness of boronic acid derivatives against MRSA | Preclinical | Ongoing |

| Evaluation of cytotoxic effects on cancer cell lines | Investigating the apoptotic effects of this compound on various cancers | In vitro | Completed |

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that boronic acids generally exhibit favorable absorption characteristics. Importantly, they are often noted for their low toxicity profiles, making them suitable candidates for further development as therapeutic agents .

Propiedades

IUPAC Name |

(4-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2/c1-5-2-3-8-4-6(5)7(9)10/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXFMIDIRZPCGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376385 | |

| Record name | 4-Methylpyridine-3-Boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148546-82-1 | |

| Record name | 4-Methylpyridine-3-Boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylpyridine-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the main advantage of using 4-Methylpyridine-3-Boronic Acid in the synthesis of 3-amino-4-methylpyridine?

A: The research article highlights that using this compound allows for a single-step reaction to obtain 3-amino-4-methylpyridine. [] This is a significant advantage over traditional synthetic routes, which are often lengthy, complex, and result in lower yields. This novel method, employing this compound as a starting material, offers a more efficient and streamlined approach to producing this important pharmaceutical intermediate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.